![molecular formula C17H18ClNO3S B3006394 3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone CAS No. 866051-48-1](/img/structure/B3006394.png)
3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone
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Description
The compound "3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone" is a chemical entity that appears to be related to a class of compounds that exhibit a variety of biological activities. The presence of a sulfonyl group attached to a pyridinone core is a common feature in molecules that have been studied for their potential use in medicinal chemistry and other applications.
Synthesis Analysis
The synthesis of related sulfonyl pyridinone compounds has been explored in various studies. For instance, sulfolene pyridinones have been synthesized as precursors for pyridinone ortho-quinodimethanes, which can undergo Diels–Alder reactions to form cycloadducts . Another study describes the synthesis of a chloromethyl methylsulfonyl pyridine derivative, which is an intermediate in the synthesis of Dexlansoprazole, a medication used for gastroesophageal reflux disease . These syntheses involve multiple steps, including N-oxidation, one-pot reactions, and chlorination, highlighting the complexity of synthesizing such molecules.
Molecular Structure Analysis
The molecular structure of related compounds shows that these molecules can contain planar segments, such as the benzopyranone group, chlorophenyl ring, and ethene group, as seen in the molecule of "3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one" . The orientation of these planar segments and the sulfonyl group can influence the overall geometry and potential reactivity of the molecule.
Chemical Reactions Analysis
Sulfonyl pyridinone derivatives can participate in various chemical reactions. The presence of a sulfonyl group can lead to increased reactivity, making these compounds suitable for further functionalization. For example, vicinally substituted halogen methylthio and methylsulfonyl derivatives of pyridine have been synthesized, which possess antifungal and antibacterial properties . Additionally, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to the formation of new 1-(arylsulfonyl)pyrrolidines , indicating the versatility of sulfonyl-containing compounds in chemical synthesis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone" are not detailed in the provided papers, the properties of similar sulfonyl pyridinone derivatives can be inferred. These compounds are likely to have distinct melting points, solubilities, and stabilities based on their molecular structure. The presence of sulfonyl and chlorophenyl groups can affect the electron distribution within the molecule, influencing its chemical behavior and interactions with other molecules.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Compound Synthesis : Compounds with a sulfonyl group, similar to the chemical structure , have been synthesized for various applications. For instance, novel substituted 1,5-benzothiazepines containing sulfonyl moieties have been developed, showcasing the sulfonyl group's versatility in synthesis processes (Chhakra et al., 2019).
Polymer Development : Research indicates that similar compounds with pyridine and sulfone moieties have been utilized in creating novel soluble fluorinated polyamides. These polymers demonstrate valuable properties like solubility in organic solvents and high thermal stability (Liu et al., 2013).
Structural Analysis and Reactivity : Studies on similar compounds involve detailed structural characterization using techniques like NMR, FT-IR, and Mass spectral analyses. These investigations also delve into the molecule's reactivity, exploring aspects like softness, electrophilicity, and HOMO-LUMO energy gaps (Nural et al., 2018).
Advanced Material Applications
Light-Emitting Electrochemical Cells : Compounds with sulfonyl-substituted cyclometallating ligands, similar in structure, have been used in developing light-emitting electrochemical cells. These complexes exhibit promising photoluminescence properties and have been tested in various configurations (Ertl et al., 2015).
Green Chemistry Metrics : Research on related compounds also focuses on green chemistry aspects, such as atom economy, reaction mass efficiency, and E-factor, aiming to develop environmentally sustainable chemical processes (Gilbile et al., 2017).
Physical and Structural Studies : Studies on similar pyridinones involve investigating their physical properties and molecular structures. This includes exploring hydrogen bonding and its implications for solubility and other physical characteristics (Nelson et al., 1988).
Theoretical Studies and Tautomerism
- Theoretical Calculations and Synthesis : Theoretical studies, including calculations using Gaussian 03 program, have been conducted on similar compounds to understand their stability and tautomerism. This research aids in the synthesis of more stable compounds in solvent-free conditions (Davoodnia et al., 2011).
properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-4,6-dimethyl-1-(2-methylprop-2-enyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-11(2)10-19-13(4)8-12(3)16(17(19)20)23(21,22)15-7-5-6-14(18)9-15/h5-9H,1,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNHQUBLLKVZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=C)C)S(=O)(=O)C2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone |
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